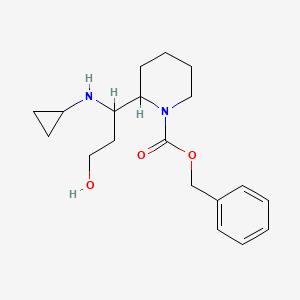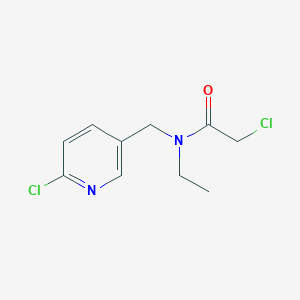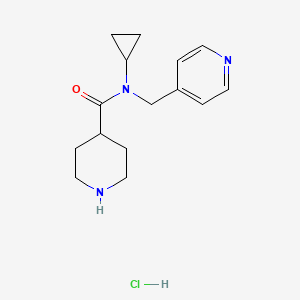
Piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the piperidine ring, along with the cyclopropyl and pyridinyl groups, contributes to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry are sometimes employed to enhance reaction rates and reduce waste.
化学反応の分析
Types of Reactions
Piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and other functional groups enable the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
Piperidine-4-carboxylic acid derivatives: These compounds share the piperidine ring structure and exhibit similar chemical properties.
Cyclopropyl-containing compounds: The presence of the cyclopropyl group imparts unique steric and electronic effects.
Pyridinyl-containing compounds: These compounds are known for their aromaticity and potential biological activities.
Uniqueness
Piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride stands out due to the combination of its functional groups, which confer distinct chemical and biological properties. The interplay between the piperidine ring, cyclopropyl group, and pyridinyl moiety makes it a versatile compound with diverse applications in research and industry.
特性
分子式 |
C15H22ClN3O |
|---|---|
分子量 |
295.81 g/mol |
IUPAC名 |
N-cyclopropyl-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c19-15(13-5-9-17-10-6-13)18(14-1-2-14)11-12-3-7-16-8-4-12;/h3-4,7-8,13-14,17H,1-2,5-6,9-11H2;1H |
InChIキー |
OEIHRMUPHDPLAG-UHFFFAOYSA-N |
正規SMILES |
C1CC1N(CC2=CC=NC=C2)C(=O)C3CCNCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
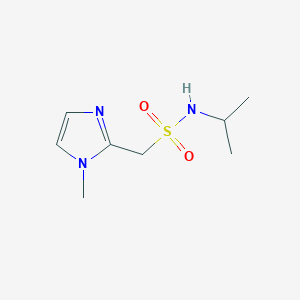
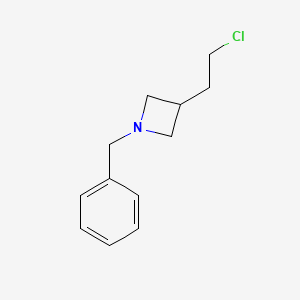
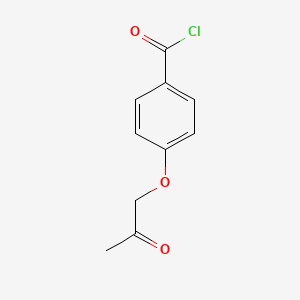
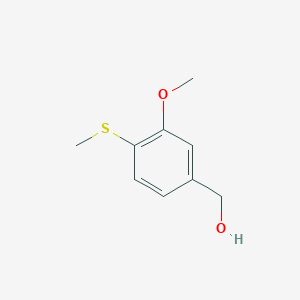
![tert-Butyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13965086.png)
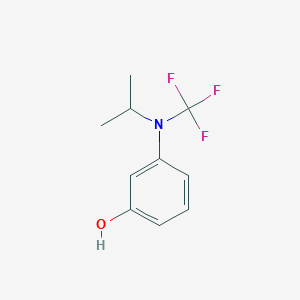
![8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13965097.png)



